3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and an imidazole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Imidazole Core: This involves the condensation of glyoxal with ammonia and an aldehyde.
Attachment of the Piperazine Ring: This step usually involves nucleophilic substitution reactions where the piperazine ring is introduced to the imidazole core.
Final Coupling: The final step involves coupling the benzodioxole moiety with the imidazole-piperazine intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imidazole core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding to hydrophobic pockets, while the imidazole core might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also contain a benzene ring fused to a heterocyclic ring and are known for their psychoactive properties.
Imidazoles: Simple imidazole derivatives are widely studied for their antifungal and antimicrobial activities.
Piperazines: Compounds containing the piperazine ring are often explored for their potential as central nervous system agents.
Uniqueness
The uniqueness of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C18H22N4O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O5/c1-20-4-6-21(7-5-20)16(23)9-13-17(24)22(18(25)19-13)10-12-2-3-14-15(8-12)27-11-26-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,19,25) |
InChI Key |
GBIFZEQQODIYBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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